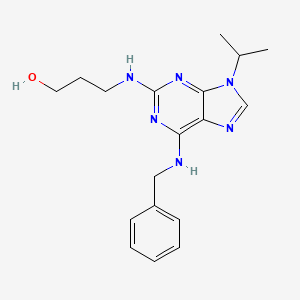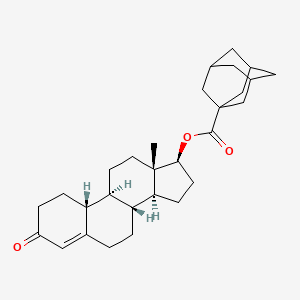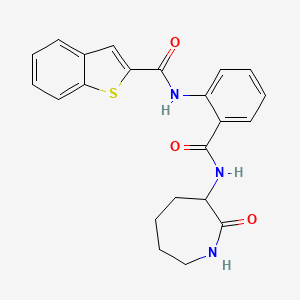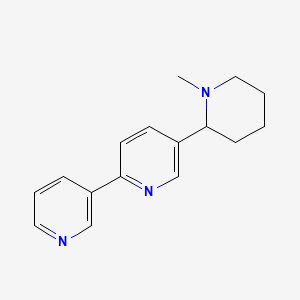
Éther de bis(diphénylméthyle)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bis(diphenylmethyl) ether has several scientific research applications, including:
Mécanisme D'action
Target of Action
Bis(diphenylmethyl) ether is a complex molecule that has been found to have a variety of bioactivities It’s known that diaryl ether substructures, which are present in bis(diphenylmethyl) ether, are important in various medications and recently discovered agrochemicals . They have been discovered to have a variety of bioactivities, including antiviral, anticancer, antibacterial, β-glucuronidase enzyme inhibitory action, radical scavenging, cytotoxicity, antitubercular, and antitubulin activity .
Mode of Action
It is known that the compound is involved in multicomponent reactions (mcrs), which are an appealing, rapid, and effective means of obtaining synthetic organic molecules . The Michael addition reaction is one of the most frequent MCRs for producing heterocycles via C−C bond formations .
Biochemical Pathways
It’s known that the compound is involved in the michael addition reaction, which is a key step in many biochemical pathways .
Pharmacokinetics
It is known that the resultant molecule size, which is larger than the origin, typically contributes to increased lipophilicity . This could potentially impact the compound’s bioavailability.
Result of Action
It is known that the compound has a variety of bioactivities, including antiviral, anticancer, antibacterial, β-glucuronidase enzyme inhibitory action, radical scavenging, cytotoxicity, antitubercular, and antitubulin activity .
Action Environment
It is known that due to their extraordinary lipophilicity, hydrophobicity, ability to penetrate cell walls, and resistance to degradation, diaryl ether substructures are important in various medications and recently discovered agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(diphenylmethyl) ether can be synthesized through the Williamson ether synthesis, which involves the reaction of diphenylmethanol with a suitable alkyl halide in the presence of a base . The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of bis(diphenylmethyl) ether may involve the use of metal catalysts such as palladium chloride to facilitate the reaction . The reaction conditions are optimized to achieve high yields, typically ranging from 70% to 90% .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(diphenylmethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylmethanol and other oxidation products.
Reduction: Reduction reactions can convert bis(diphenylmethyl) ether to its corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the ether bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Diphenylmethanol and other oxidation products.
Reduction: Diphenylmethanol and related alcohols.
Substitution: Various substituted ethers and alcohols.
Comparaison Avec Des Composés Similaires
Diphenyl ether: An organic compound with the formula C12H10O, used as a heat transfer fluid and in the production of various chemicals.
Benzyl ether: A compound used as a protecting group for alcohols in organic synthesis.
Trityl ether: Another protecting group for alcohols, known for its stability and ease of removal.
Uniqueness: Bis(diphenylmethyl) ether is unique due to its ability to protect hydroxyl groups under mild conditions and its versatility in various chemical reactions . Its ease of introduction and removal makes it a valuable tool in synthetic organic chemistry .
Propriétés
IUPAC Name |
[benzhydryloxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQATPQSBYNMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205990 | |
| Record name | Bis(diphenylmethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-42-5 | |
| Record name | Diphenylmethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(diphenylmethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzhydryl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(diphenylmethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 574-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(DIPHENYLMETHYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T730HO9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is bis(diphenylmethyl) ether synthesized and what role does it play in understanding reaction mechanisms?
A1: Bis(diphenylmethyl) ether is often observed as a byproduct during reactions involving benzhydrol (diphenylmethanol). For instance, it forms alongside N,N′-bis(diphenylmethyl)urea in the reaction between benzhydrol and urea [, ]. Similarly, it appears alongside N,N′-bis(diphenylmethyl) thiourea, bis(diphenylmethyl) disulfide, and bis(diphenylmethyl) sulfide during the reaction of benzhydrol with thiourea []. The formation of bis(diphenylmethyl) ether in these reactions, especially with thiourea, helps to support the proposed reaction mechanisms where benzhydryl (diphenylmethyl) acts as the key reactive species []. It also serves as evidence for the formation of a carbocation intermediate in the synthesis of azides from secondary alcohols using copper(II) triflate and azidotrimethylsilane [, ].
Q2: Is there structural data available for bis(diphenylmethyl) ether?
A2: Yes, the crystal and molecular structure of bis(diphenylmethyl) ether has been determined and reported in the literature []. While the specific details are not provided in the abstracts, this information suggests that researchers have characterized its structure through methods like X-ray crystallography.
Q3: Are there any known catalytic applications for bis(diphenylmethyl) ether?
A3: Based on the provided research abstracts, bis(diphenylmethyl) ether itself is not highlighted for its catalytic properties or applications. The research primarily focuses on its formation as a byproduct in reactions involving benzhydrol and its role in understanding the mechanism of these reactions [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1667356.png)











